Quinine sulfate dihydrate

Description

Quinidine Sulfate is the sulfate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine sulfate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine sulfate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the rate of phase 0 depolarization and prolonging the refractory period. Quinidine sulfate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.

An optical isomer of quinine, extracted from the bark of the CHINCHONA tree and similar plant species. This alkaloid dampens the excitability of cardiac and skeletal muscles by blocking sodium and potassium currents across cellular membranes. It prolongs cellular ACTION POTENTIALS, and decreases automaticity. Quinidine also blocks muscarinic and alpha-adrenergic neurotransmission.

Structure

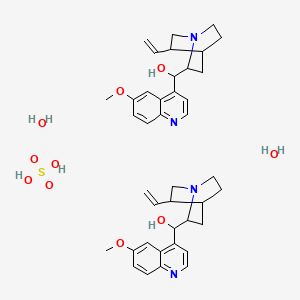

3D Structure of Parent

Properties

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;dihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H24N2O2.H2O4S.2H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4);2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNFLHYOFXQIOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dull solid that turns brownish on exposure to light; [Merck Index] Powder; [Alfa Aesar MSDS] | |

| Record name | Quinine sulfate dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17076 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

WHITE; VERY BITTER; ODORLESS; FINE CRYSTALS; FREQUENTLY COHERING IN MASSES; PH (1% AQUEOUS SOLN): 6.0-6.8 PKA: 4.2, 8.8; SPECIFIC OPTICAL ROTATION: +212 @ 25 °C/D (95% ALCOHOL); ABOUT + 260 @ 25 °C/D (DILUTE HYDROCHLORIC ACID); DOES NOT LOSE ALL OF ITS WATER BELOW 120 °C 1 G DISSOLVES IN ABOUT 90 ML WATER, 15 ML BOILING WATER, 10 ML ALCOHOL, 3 ML METHANOL, 12 ML CHLOROFORM; INSOL IN ETHER, BENZENE; /DIHYDRATE/, Slightly sol in water and soluble in alcohol. | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992 | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/ | |

| Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 93. Bethesda, MD: American Society of Hospital Pharmacists, Inc., 1993 (Plus Supplements, 1993)., p. 992 | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder. | |

CAS No. |

6119-70-6, 50-54-4 | |

| Record name | (R)-[(5R,7S)-5-ethenyl-1-azabicyclo[2.2.2]octan-7-yl]-(6-methoxyquinolin-4-yl)methanol; sulfuric acid; dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINIDINE SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5515 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

what is the chemical structure of quinine sulfate dihydrate

An In-depth Technical Guide to the Chemical Structure of Quinine (B1679958) Sulfate (B86663) Dihydrate

Introduction

Quinine sulfate dihydrate is the sulfate salt of quinine, a natural alkaloid extracted from the bark of the Cinchona tree.[1][2][3] Historically significant for its therapeutic use against malaria, it also serves as a flavoring agent, particularly for its characteristic bitter taste.[1][3][4][5] This document provides a comprehensive overview of the chemical and physical properties of this compound, its structural details, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development. The compound is known for its sensitivity to light, darkening upon exposure.[3][4][6]

Chemical Structure and Identification

This compound is a complex chemical entity consisting of two quinine molecules, one molecule of sulfuric acid, and two molecules of water.[7][8] The precise arrangement of these components dictates its chemical behavior and biological activity.

IUPAC Name : bis((R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol);sulfuric acid;dihydrate[7][9]

Synonyms : Quinine hemisulfate salt monohydrate, Quinine sulfate (2:1) (salt) dihydrate[4][7][10]

The structure is comprised of a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicyclic system. The presence of multiple chiral centers results in specific stereochemistry that is crucial for its biological function.

Physicochemical and Crystallographic Data

The quantitative properties of this compound are summarized below. These parameters are essential for its handling, formulation, and analysis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C40H54N4O10S or (C20H24N2O2)2·H2SO4·2H2O[5][7][8][9][11] |

| Molecular Weight | 782.9 g/mol [7][8][11][12] |

| CAS Number | 6119-70-6[4][5][7][11][12] |

| Appearance | White or off-white crystalline powder; fine, colorless needles[4][6][8] |

| Taste | Persistent, very bitter[4] |

| Odor | Odorless[4][8] |

| Melting Point | ~225 °C (with decomposition)[4][6][8] |

| Solubility | Water: 0.12 g/100 mL (20 °C); Slightly soluble in water[3][4][8] |

| Freely soluble in alcohol and acidic solutions[1] | |

| Soluble in a 2:1 mixture of chloroform (B151607) and absolute alcohol[4][6][10] | |

| Specific Rotation [α]D | -240° to -248° (2% w/v solution in 0.1 N HCl at 25°C)[3] |

| Stability | Stable; darkens on exposure to light. Incompatible with strong oxidizing agents, alkalies, ammonia (B1221849), strong bases, and iodine.[4] |

Crystallographic Data

The solid-state structure has been determined by X-ray crystallography.

| Parameter | Value |

| Space Group | C 1 2 1 |

| Cell Length a | 20.18 Å |

| Cell Length b | 6.637 Å |

| Cell Length c | 15.316 Å |

| Cell Angle β | 113.288° |

| Cell Volume | 1884.2 ų |

Experimental Protocols

Standardized analytical methods are used to identify and quantify this compound.

Identification Tests

A. Fluorescence Test A saturated solution of this compound, when acidified with 10% sulfuric acid, exhibits a strong blue fluorescence.[3] This fluorescence disappears upon the addition of hydrochloric acid.[3]

B. Color Test (Thalleioquin Test)

-

Prepare a 1 in 1000 solution of the sample in water (5 ml).

-

Add 1-2 drops of bromine water (TS).

-

Add 1 ml of ammonia solution (TS).

-

Result : The solution acquires a distinct emerald green color.[3]

Assay Protocol (Titration)

This method determines the purity of the substance.

-

Accurately weigh approximately 200 mg of the sample.

-

Dissolve the sample in 20 ml of acetic anhydride.

-

Add 2 drops of a 1% malachite green solution (TS) as an indicator.

-

Titrate with 0.1 N perchloric acid from a microburet until the endpoint is reached, indicated by a color change to yellow.[3]

-

Perform a blank determination for correction.

-

Calculation : Each ml of 0.1 N perchloric acid is equivalent to 24.90 mg of anhydrous quinine sulfate, (C20H24N2O2)2·H2SO4.[3]

Biological Pathways and Mechanism of Action

Quinine's primary therapeutic application is as an antimalarial agent.[2] Its mechanism is not fully elucidated but is understood to involve the disruption of heme metabolism in the malaria parasite, Plasmodium falciparum.[4]

-

The parasite digests hemoglobin within its food vacuole, releasing toxic free heme.

-

The parasite normally detoxifies this heme by polymerizing it into hemozoin (biocrystals).[4]

-

Quinine is believed to inhibit this polymerization process. The resulting accumulation of free heme is toxic to the parasite, leading to its death.

Beyond its antimalarial properties, quinine sulfate is also a potassium channel blocker.[2][6] It can inhibit mitochondrial ATP-regulated potassium channels, which has implications for its use in treating muscle disorders like nocturnal leg cramps.[2][4]

References

- 1. This compound (6119-70-6) | Chemical Product Exporter [chemicalbull.com]

- 2. This compound | antimalarial agent | CAS# 6119-70-6 | InvivoChem [invivochem.com]

- 3. fao.org [fao.org]

- 4. This compound | 6119-70-6 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. zhishangchem.com [zhishangchem.com]

- 7. This compound | C40H54N4O10S | CID 16211610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 207671-44-1 CAS | QUININE SULPHATE DIHYDRATE | Laboratory Chemicals | Article No. 05539 [lobachemie.com]

- 9. This compound, specified according to the requirements of USP 5 g | Request for Quote [thermofisher.com]

- 10. labsolu.ca [labsolu.ca]

- 11. Thermo Scientific Chemicals this compound, 99+% | Fisher Scientific [fishersci.ca]

- 12. This compound | CAS No- 6119-70-6 | Simson Pharma Limited [simsonpharma.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Quinine Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of quinine (B1679958) sulfate (B86663) dihydrate. The information is presented to support research, development, and quality control activities involving this critical antimalarial compound. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key analytical methods.

Chemical Identity and Structure

Quinine sulfate dihydrate is the sulfate salt of quinine, a primary alkaloid extracted from the bark of the Cinchona tree. It exists as a dihydrate, meaning two water molecules are incorporated into its crystal structure.

Chemical Name: bis((R)---INVALID-LINK--methanol) sulfuric acid dihydrate[1] CAS Number: 6119-70-6[1][2][3][4][5]

Physical Properties

This compound is a white to off-white crystalline powder or fine, colorless needles.[4][6] It is odorless and possesses a persistent, very bitter taste.[4][7] The compound is known to darken upon exposure to light, indicating its light-sensitive nature.[4][7]

| Property | Value | References |

| Molecular Formula | C₄₀H₅₄N₄O₁₀S | [1][3][8] |

| Molecular Weight | 782.94 g/mol | [3][5][6][9] |

| Melting Point | ~225 °C (with decomposition) | [4] |

| Specific Optical Rotation | -235° to -245° (c=2, 0.1M HCl) | [1][4] |

| Water Solubility | 0.12 g/100 mL (20 °C) | [4] |

| Appearance | White to off-white crystalline powder or needles | [4][6] |

Chemical Properties

| Property | Description | References |

| pKa | 4.1 and 8.5 | [10] |

| Solubility | Soluble in alcohol and a mixture of chloroform (B151607) and absolute alcohol (2:1). Insoluble in ether. | [2][4] |

| Stability | Stable under normal conditions. Sensitive to light and darkens on exposure. | [4][6][7] |

| Incompatibilities | Strong oxidizing agents, alkalies, ammonia, strong bases, and iodine. | [4] |

Spectroscopic Data

| Technique | Data Availability |

| Infrared (IR) Spectroscopy | Spectra available.[8][11] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR spectra available.[12] |

| Mass Spectrometry | Data available. |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction.

| Crystal System | Monoclinic |

| Space Group | C 1 2 1 |

| Cell Dimensions | a = 20.18 Å, b = 6.637 Å, c = 15.316 Å, β = 113.288° |

| Reference | [13] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes the determination of the melting point range of a solid compound using a capillary tube apparatus.

Apparatus:

-

Melting point apparatus

-

Sealed-end capillary tubes

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the sample on a clean, dry watch glass.

-

Use a spatula to crush the sample into a fine powder.

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved.

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid is observed (T1).

-

Record the temperature at which the entire sample has melted into a clear liquid (T2).

-

The melting range is reported as T1 - T2.[3]

-

Determination of Aqueous Solubility (UV-Vis Spectroscopy)

This protocol outlines a method to determine the aqueous solubility of this compound using UV-Visible spectroscopy.

Apparatus:

-

UV-Vis spectrophotometer

-

Volumetric flasks

-

Pipettes

-

Analytical balance

-

Orbital shaker or magnetic stirrer

-

0.45 µm syringe filters

Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., 0.1 N HCl) to prepare a stock solution of known concentration.

-

Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for quinine sulfate.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Sample Preparation and Measurement:

-

Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the same solvent used for the calibration curve to bring the absorbance within the linear range of the instrument.

-

Measure the absorbance of the diluted sample solution at the λmax.

-

-

Calculation:

-

Using the equation of the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility.[13]

-

Determination of Specific Optical Rotation (Following USP Guidelines)

This protocol is based on the United States Pharmacopeia (USP) general chapter <781> for determining the specific optical rotation.[14]

Apparatus:

-

Polarimeter

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Polarimeter cell (e.g., 1 dm)

Procedure:

-

Instrument Calibration:

-

Calibrate the polarimeter according to the manufacturer's instructions, typically using a certified quartz plate or a standard solution with a known optical rotation.

-

-

Sample Preparation:

-

Accurately weigh approximately 200 mg of this compound.

-

Transfer the sample to a 10 mL volumetric flask.

-

Dissolve the sample in and dilute to volume with 0.1 N hydrochloric acid. Mix thoroughly.

-

-

Measurement:

-

Rinse the polarimeter cell with the prepared solution two to three times before filling it.

-

Fill the cell with the solution, ensuring no air bubbles are present in the light path.

-

Place the cell in the polarimeter and measure the optical rotation.

-

Perform a blank measurement using 0.1 N hydrochloric acid and subtract this value from the sample reading to obtain the observed rotation (α).

-

-

Calculation:

-

Calculate the specific rotation [α] using the following formula: [α] = (100 * α) / (l * c) where:

-

α is the corrected observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/100 mL.[15]

-

-

Infrared (IR) Spectrum Acquisition (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of a solid sample.

Apparatus:

-

FTIR spectrometer

-

Agate mortar and pestle

-

Pellet press

-

KBr powder (spectroscopic grade, dried)

Procedure:

-

Sample Preparation:

-

Place 1-2 mg of this compound and approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize light scattering.[11]

-

-

Pellet Formation:

-

Transfer a portion of the powdered mixture into the die of a pellet press.

-

Spread the powder evenly to ensure a uniform pellet.

-

Assemble the press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.[16]

-

-

Spectrum Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Acquire the IR spectrum according to the instrument's operating procedure. A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.[11]

-

¹H NMR Spectrum Acquisition

This protocol provides a general procedure for obtaining a proton NMR spectrum of an organic compound.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Pipettes

-

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

-

Transfer the solution to an NMR tube.

-

-

Spectrum Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for the ¹H frequency.

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay).

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing:

Signaling Pathways and Mechanisms of Action

Antimalarial Mechanism: Inhibition of Heme Polymerization

The primary antimalarial action of quinine occurs within the food vacuole of the Plasmodium parasite. The parasite digests host hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin. Quinine interferes with this detoxification process. It is believed to bind to heme, preventing its polymerization into hemozoin.[3][4] This leads to the accumulation of toxic heme within the parasite, causing oxidative damage and ultimately leading to the parasite's death.[3]

Potassium Channel Blockade

Quinine also functions as a blocker of various potassium (K⁺) channels, which is relevant to its use in other therapeutic areas and contributes to some of its side effects. In neurons, for example, quinine can block voltage-gated potassium channels. This action inhibits the repolarizing potassium current that follows an action potential, leading to a broadening of the action potential duration. By prolonging the depolarization phase, quinine can indirectly influence other voltage-gated ion channels and affect neurotransmitter release.

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jk-sci.com [jk-sci.com]

- 5. benchchem.com [benchchem.com]

- 6. westlab.com [westlab.com]

- 7. azom.com [azom.com]

- 8. Quinine potently blocks single K+ channels activated by dopamine D-2 receptors in rat corpus striatum neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. shimadzu.com [shimadzu.com]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. â©781⪠Optical Rotation [doi.usp.org]

- 15. drugfuture.com [drugfuture.com]

- 16. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 17. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 18. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

The Historical Use of Quinine Sulfate in Malaria Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

For centuries, malaria has been a significant cause of morbidity and mortality worldwide. The historical journey to control this devastating parasitic disease is intrinsically linked to the discovery and application of quinine (B1679958) sulfate (B86663). Derived from the bark of the Cinchona tree, quinine was the first effective chemical compound used to treat an infectious disease, marking a pivotal moment in the history of medicine.[1] This technical guide provides a comprehensive overview of the historical use of quinine sulfate in malaria treatment, detailing its discovery, mechanism of action, early clinical evaluation, and the evolution of its therapeutic application.

Discovery and Isolation

The therapeutic properties of Cinchona bark were first recognized in the 17th century by Jesuit missionaries in South America who observed its use by indigenous populations to treat fevers.[2] The bark, often referred to as "Jesuit's bark," was introduced to Europe in the 1630s and quickly became a valuable commodity in the fight against malaria.[1] However, the potency of the bark varied significantly, and its bitter taste made it difficult to administer.

A breakthrough occurred in 1820 when French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou successfully isolated the active alkaloid from Cinchona bark, which they named quinine.[3] This discovery was a landmark in pharmacology, as it allowed for the standardization of dosage and a more palatable administration of the treatment.

Early Clinical Evaluation and Efficacy

The isolation of quinine paved the way for more systematic clinical evaluation of its efficacy against malaria. One of the earliest and most significant clinical trials was conducted by the Madras Medical College in India between 1866 and 1868.[4][5][6] This large-scale study evaluated the effectiveness of quinine and other Cinchona alkaloids in treating malarial fevers.

Table 1: Efficacy of Cinchona Alkaloids in the Treatment of Malarial Fevers (Madras Clinical Trials, 1866-1868)

| Alkaloid | Number of Cases Treated | Number of Cases Cured | Number of Failures | Failure Rate per 1000 Cases |

| Quinine | 846 | 839 | 7 | 7 |

| Quinidine | 664 | 658 | 6 | 6 |

| Cinchonine | 559 | 536 | 23 | 23 |

| Cinchonidine | 403 | 393 | 10 | 10 |

Source: Data compiled from reports of the Madras Medical College clinical trials.[4][5][6]

The results of these trials demonstrated the remarkable efficacy of quinine and its related alkaloids, with cure rates exceeding 98%. This solidified the position of quinine as the primary treatment for malaria for nearly a century.

Historical Dosage Regimens

The administration of quinine sulfate has evolved significantly since its introduction. Early dosages were often empirical, but with time, more standardized regimens were developed to balance efficacy and toxicity.

Table 2: Evolution of Quinine Sulfate Dosage for Malaria Treatment

| Era | Dosage Regimen | Notes |

| Mid-19th Century | 10-20 grains (approximately 0.65-1.3 grams) of quinine sulfate daily, often divided into smaller doses. | Dosages were highly variable and often based on the physician's experience. |

| Late 19th - Early 20th Century | Prophylactic use became common in colonial territories, with daily doses of 5-10 grains (approximately 0.32-0.65 grams). | The aim was to suppress the clinical symptoms of malaria.[7] |

| Mid-20th Century | For treatment of acute malaria, a typical regimen was 600-650 mg of quinine sulfate three times daily for 7-10 days. | This became a more standardized approach with the advent of modern clinical trials.[8][9] |

| Late 20th Century - Present | Intravenous administration of quinine dihydrochloride (B599025) for severe malaria, often with a loading dose of 20 mg/kg followed by 10 mg/kg every 8 hours. | Oral quinine is still used for uncomplicated malaria, often in combination with other drugs.[10][11] |

Mechanism of Action

The precise mechanism of action of quinine against the Plasmodium parasite has been the subject of extensive research. The prevailing hypothesis centers on its ability to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.

Inside the parasite's food vacuole, hemoglobin from the host's red blood cells is broken down, releasing large quantities of heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline substance called hemozoin. Quinine is believed to inhibit this process by capping the growing hemozoin crystal, preventing further polymerization. This leads to the accumulation of toxic, free heme within the parasite, ultimately causing its death.

Signaling Pathway of Quinine Action

Figure 1: Mechanism of action of quinine sulfate against Plasmodium falciparum. Quinine inhibits the polymerization of toxic heme into non-toxic hemozoin within the parasite's digestive vacuole, leading to parasite death.

Experimental Protocols

Historical Protocol for Quinine Isolation (Based on Pelletier and Caventou's Method)

Objective: To isolate quinine from Cinchona bark.

Materials:

-

Powdered Cinchona bark

-

Alkaline solution (e.g., calcium hydroxide (B78521) or sodium hydroxide)

-

Organic solvent (e.g., ether or alcohol)

-

Dilute sulfuric acid

-

Water

-

Heating apparatus

-

Filtration apparatus

Methodology:

-

Alkalinization: The powdered Cinchona bark is treated with an alkaline solution. This step is crucial as it liberates the free base form of the quinine alkaloid from its salt form within the plant material.

-

Solvent Extraction: The alkalinized bark is then extracted with an organic solvent. The free base quinine is soluble in the organic solvent, allowing it to be separated from the bulk of the plant material.

-

Acidification: The organic solvent containing the quinine is then treated with a dilute solution of sulfuric acid. This converts the quinine free base back into its salt form, quinine sulfate, which is soluble in the acidic aqueous layer.

-

Separation: The aqueous layer containing the quinine sulfate is separated from the organic layer.

-

Crystallization: The aqueous solution is then concentrated, and upon cooling, quinine sulfate crystallizes out of the solution.

-

Purification: The crystals can be further purified by recrystallization.

Experimental Workflow for Quinine Extraction

Figure 2: A simplified workflow of the historical acid-base extraction method for isolating quinine sulfate from Cinchona bark.

Conclusion

The historical journey of quinine sulfate from a crude bark extract to a purified, life-saving medication represents a significant chapter in the fight against malaria and the development of modern pharmacology. While newer synthetic drugs have largely replaced quinine for the treatment of uncomplicated malaria, it remains an important therapeutic option, particularly for severe malaria and in regions with resistance to other antimalarials. The foundational principles of its discovery, mechanism of action, and clinical evaluation continue to inform contemporary drug development and research in infectious diseases.

References

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. civilwarmed.org [civilwarmed.org]

- 3. collection.sciencemuseumgroup.org.uk [collection.sciencemuseumgroup.org.uk]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Historical Review: Problematic Malaria Prophylaxis with Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Qualaquin (quinine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 9. evidenceaid.org [evidenceaid.org]

- 10. High first dose quinine regimen for treating severe malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. QUININE injectable | MSF Medical Guidelines [medicalguidelines.msf.org]

- 12. benchchem.com [benchchem.com]

Quinine Sulfate Dihydrate (CAS 6119-70-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinine (B1679958), a cornerstone in the history of medicine, continues to be a subject of significant scientific interest. This technical guide provides an in-depth overview of quinine sulfate (B86663) dihydrate (CAS 6119-70-6), a common salt form of this natural alkaloid. This document consolidates critical physicochemical data, analytical methodologies, pharmacological actions, pharmacokinetic and toxicological profiles, and manufacturing considerations. Detailed experimental protocols and visual representations of key biological pathways are included to support researchers and drug development professionals in their work with this important compound.

Physicochemical Properties

Quinine sulfate dihydrate is a white crystalline powder, known for its intensely bitter taste. It is the dihydrate salt of quinine, an alkaloid originally isolated from the bark of the Cinchona tree.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 6119-70-6 | [3] |

| Molecular Formula | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | [3] |

| Molecular Weight | 782.94 g/mol | [3][4] |

| Appearance | White or almost white, crystalline powder or fine, colourless needles.[5][6] | [5][6] |

| Melting Point | 233-235 °C[4][6] | [4][6] |

| Solubility | Sparingly soluble in water; soluble in alcohol and acidic solutions.[2] Soluble in a mixture of chloroform (B151607) and absolute alcohol (2:1).[5] | [2][5] |

| Specific Rotation | -235° to -245° (in 0.1 N HCl) | [7] |

Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification and characterization of this compound in both pharmaceutical formulations and biological matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of quinine and its impurities.

Table 2: Representative HPLC Method for Quinine Sulfate Analysis

| Parameter | Condition |

| Column | C18 (e.g., Zorbax C18) |

| Mobile Phase | Acetonitrile and a buffer solution (e.g., phosphate (B84403) or trifluoroacetic acid) |

| Flow Rate | Typically 1.0 - 1.2 mL/min |

| Detection | UV at approximately 235 nm or 316 nm |

| Injection Volume | 10 - 20 µL |

Experimental Protocol: HPLC Analysis of Quinine Sulfate in Tablets

-

Sample Preparation: Twenty tablets are accurately weighed and crushed into a fine powder. An amount of powder equivalent to 200 mg of quinine sulfate is transferred to a 100 mL volumetric flask. Approximately 70 mL of the mobile phase is added, and the flask is sonicated for 15 minutes to dissolve the active ingredient. The solution is then diluted to volume with the mobile phase, mixed well, and filtered through a 0.45 µm membrane filter.

-

Standard Preparation: A standard solution of known concentration (e.g., 200 µg/mL) is prepared by dissolving an accurately weighed amount of this compound reference standard in the mobile phase.

-

Chromatographic Conditions: The column is equilibrated with the mobile phase for at least 30 minutes. The prepared sample and standard solutions are then injected into the chromatograph.

-

Quantification: The peak area of quinine in the sample chromatogram is compared with the peak area of the standard to determine the concentration.

Spectroscopic Methods

Spectroscopic techniques are invaluable for the identification and structural elucidation of this compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| UV-Vis Spectroscopy | In 0.1 N H₂SO₄, exhibits absorption maxima around 250 nm, 316 nm, and 346 nm.[8] A solution in dilute sulfuric acid shows a characteristic blue fluorescence.[9] |

| Infrared (IR) Spectroscopy | Shows characteristic peaks for O-H, N-H, C-H, C=C, and C-O functional groups. Significant peaks can be observed around 3400 cm⁻¹ (O-H stretching), 1620 cm⁻¹ (C=C stretching of the quinoline (B57606) ring), and 1240 cm⁻¹ (C-O stretching of the methoxy (B1213986) group).[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra provide detailed structural information, allowing for the assignment of all protons and carbons in the molecule.[11][12] |

Experimental Protocol: UV-Vis Spectrophotometric Analysis

-

Solvent: 0.1 N Sulfuric Acid.

-

Standard Solution: Prepare a stock solution of this compound (e.g., 100 µg/mL) in 0.1 N H₂SO₄. Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-10 µg/mL).

-

Sample Solution: Prepare a solution of the sample containing this compound in 0.1 N H₂SO₄, ensuring the concentration falls within the range of the calibration curve.

-

Measurement: Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorption (around 346 nm) using a UV-Vis spectrophotometer with 0.1 N H₂SO₄ as the blank.

-

Calculation: Determine the concentration of quinine sulfate in the sample solution by interpolating its absorbance value on the calibration curve.

Pharmacology and Mechanism of Action

Quinine's primary therapeutic use is as an antimalarial agent. It also exhibits properties as a muscle relaxant.

Antimalarial Action

Quinine is a blood schizonticide, effective against the erythrocytic stages of Plasmodium species.[13] Its mechanism of action is primarily centered on the disruption of heme detoxification within the parasite's food vacuole.[3][9]

Signaling Pathway: Antimalarial Action of Quinine

Caption: Quinine's antimalarial mechanism of action.

Action on Muscle Tissue

Quinine is also used to treat nocturnal leg cramps, although its use for this indication is limited due to potential side effects. Its mechanism in this context is not fully elucidated but is thought to involve a direct effect on the muscle fiber membrane and neuromuscular junction.[14] Quinine increases the refractory period of the muscle and decreases the excitability of the motor endplate.[14] It has been shown to affect calcium movement within muscle cells, specifically by releasing Ca²⁺ from the sarcoplasmic reticulum.[15][16]

Workflow: Quinine's Effect on Muscle Contraction

Caption: Quinine's proposed mechanism on muscle tissue.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of quinine can be influenced by factors such as the severity of malaria infection and the patient's age and physiological state.[17]

Table 4: Summary of Quinine Pharmacokinetic Parameters

| Parameter | Healthy Adults | Uncomplicated Malaria | Complicated Malaria | References |

| Bioavailability (Oral) | ~80% | Variable | Variable | [5] |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours | 1-3 hours | Variable | [5] |

| Volume of Distribution (Vd) | 1.8 L/kg | Decreased | Markedly Decreased | [5] |

| Plasma Protein Binding | ~70% | Increased | Increased | [5] |

| Elimination Half-life | 11 hours | 16 hours | 18 hours | [5] |

| Clearance | 0.24 ± 0.14 L/h/kg | 0.09 L/h/kg | 0.06 ± 0.04 L/h/kg | [17] |

Quinine is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[18] The major metabolite is 3-hydroxyquinine, which also possesses some antimalarial activity. Less than 20% of a dose is excreted unchanged in the urine.[19]

Toxicology and Safety Profile

Quinine has a narrow therapeutic index, and overdose can lead to a condition known as cinchonism.[20]

Table 5: Toxicological Data for Quinine

| Parameter | Value | Species | References |

| Oral LD₅₀ | 1800 mg/kg | Rat | [12] |

| Intraperitoneal LD₅₀ | 115 mg/kg | Mouse | [1][12] |

| Oral TDLo (woman) | 74 mg/kg | Human | [1][12] |

| Minimum Toxic Dose (Adult) | 3-4 g | Human | [21] |

| Fatal Dose (Child) | 1 g | Human | [21] |

Cinchonism: Symptoms of cinchonism can range from mild to severe and include tinnitus (ringing in the ears), headache, nausea, dizziness, and visual disturbances.[20][22] In severe cases, cardiotoxicity, central nervous system depression, and blindness can occur.[19][22] The mechanism of cinchonism is thought to involve the inactivation of lysosomal enzymes.[22]

Synthesis and Impurities

Quinine is commercially extracted from the bark of the Cinchona tree. The process typically involves treating the bark with an alkali to free the alkaloids, followed by extraction with an organic solvent. The alkaloids are then purified, and quinine is isolated and converted to its sulfate salt.

Common impurities in commercial quinine sulfate include other cinchona alkaloids such as quinidine, cinchonine, and cinchonidine, as well as dihydroquinine.[23][24][25]

Logical Relationship: From Source to Final Product

Caption: Manufacturing overview of this compound.

Conclusion

This compound remains a compound of significant interest in pharmaceutical research and development. This guide has provided a comprehensive technical overview, encompassing its fundamental properties, analytical methodologies, and complex biological activities. The detailed data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for scientists and researchers, facilitating further investigation and innovation in the therapeutic application of this historic drug.

References

- 1. prisminltd.com [prisminltd.com]

- 2. Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. What is the mechanism of Quinine Sulfate? [synapse.patsnap.com]

- 4. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic Parameters of Quinine in Healthy Subjects and in Patients with Uncomplicated Malaria in Nigeria: Analysis of Data using a Population Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinine pharmacokinetics: ototoxic and cardiotoxic effects in healthy Caucasian subjects and in patients with falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinine inhibits Ca2+-independent K+ channels whereas tetraethylammonium inhibits Ca2+-activated K+ channels in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinine - Wikipedia [en.wikipedia.org]

- 9. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinine inhibits chloride and nonselective cation channels in isolated rat distal colon cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Quinine for muscle cramps - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quinine and Caffeine Effects on 45Ca Movements in Frog Sartorius Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quinine and caffeine effects on 45Ca movements in frog sartorius muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Clinical pharmacokinetics of quinine and its relationship with treatment outcomes in children, pregnant women, and elderly patients, with uncomplicated and complicated malaria: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Is quinine a suitable probe to assess the hepatic drug-metabolizing enzyme CYP3A4? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. litfl.com [litfl.com]

- 20. Cinchonism: Causes, Symptoms and Management [medicoverhospitals.in]

- 21. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 22. Cinchonism - Wikipedia [en.wikipedia.org]

- 23. pharmaffiliates.com [pharmaffiliates.com]

- 24. mtc-usa.com [mtc-usa.com]

- 25. pharmaffiliates.com [pharmaffiliates.com]

An In-depth Technical Guide on the Natural Sources and Extraction of Quinine from Cinchona Bark

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of quinine (B1679958), focusing on the Cinchona genus, and details the established and modern methodologies for its extraction, purification, and analysis. Quinine, a primary alkaloid from the bark of the Cinchona tree, has been a foundational compound in the treatment of malaria for centuries and continues to be of significant interest in pharmaceutical research and development.[1][2]

Natural Sources of Quinine

The principal natural source of quinine is the bark of several species of the Cinchona tree, which is native to the Andean forests of South America.[1][3] The concentration of quinine and other related cinchona alkaloids, such as quinidine, cinchonine, and cinchonidine, can vary significantly depending on the species, geographical location, age of the tree, and harvesting method.[1][4][5] The first isolation of the quinine alkaloid from the bark was achieved in 1820 by Pierre Pelletier and Joseph Caventou, which enabled more precise dosing and quantitative analysis.[5][6][7][8]

Quantitative Data Summary

The yield of quinine is highly dependent on the Cinchona species and the extraction technique employed. Modern extraction methods prioritize efficiency, sustainability, and yield.[9]

Table 1: Quinine Content in the Bark of Various Cinchona Species

| Cinchona Species | Common Name | Typical Quinine Content (% by dry weight) | Other Major Alkaloids |

|---|---|---|---|

| Cinchona ledgeriana | Ledger's Bark | 5 - 14% | Quinidine |

| Cinchona calisaya | Yellow Bark | 4 - 8% | Quinidine, Cinchonine, Cinchonidine |

| Cinchona officinalis | Crown Bark | 2 - 7.5% | Cinchonine, Cinchonidine |

| Cinchona succirubra | Red Bark | 1 - 4% | Cinchonine, Cinchonidine |

| Cinchona pubescens | - | 1.5 - 5% | Cinchonine, Cinchonidine |

Table 2: Comparison of Extraction Techniques for Cinchona officinalis Bark

| Extraction Method | Optimal Conditions | Quinine Yield (mg/g dry weight) | Extraction Time |

|---|---|---|---|

| Microwave-Assisted Extraction (MAE) | 65% Ethanol (B145695), 130°C | 3.93 ± 0.11 | 34 minutes |

| Ultrasound-Assisted Extraction (UAE) | 61% Ethanol, 25°C | 2.81 ± 0.04 | 15 minutes |

| Soxhlet Extraction | Methanol with 20% Diethylamine | 2.01 ± 0.07 | 10 hours |

Source:[9]

Table 3: Effect of Solvent Modification on Soxhlet Extraction Efficiency

| Solvent System | Quinine Recovery (% by dry weight) |

|---|---|

| Methanol | ~0.15% |

| Methanol with 20% Diethylamine (v/v) | 2.202% |

| Ethyl Acetate | ~0.1% |

| Ethyl Acetate with 20% Diethylamine (v/v) | ~1.26% |

Source:[10]

Extraction Methodologies

The extraction of quinine relies on its chemical properties as a basic alkaloid. The general principle involves treating the powdered bark with an alkali to liberate the free base from its salt form. The free base is then extracted with an organic solvent, followed by separation and purification.[1]

Generalized Extraction Workflow

The overall process involves several key stages, from initial preparation of the bark to the isolation of crude quinine salt.

Caption: A generalized workflow for the extraction of quinine from Cinchona bark.

Detailed Experimental Protocols

Protocol 1: Classical Laboratory-Scale Solvent Extraction

This protocol describes a standard method for extracting quinine sulfate from powdered Cinchona bark.[1][11]

Materials:

-

100 g powdered Cinchona bark

-

15 g Calcium hydroxide (B78521) (slaked lime)

-

200 mL Distilled water

-

500 mL Toluene (B28343)

-

100 mL 2M Sulfuric acid

-

Activated charcoal

-

Heating mantle with reflux condenser

-

Separatory funnel

-

Filtration apparatus

Methodology:

-

Alkaline Treatment: Create a slurry by mixing 15 g of calcium hydroxide in 200 mL of water. Add this to 100 g of powdered Cinchona bark in a large beaker. This step converts the naturally occurring quinine salts into the free base.[1]

-

Drying: Gently heat the mixture to evaporate the water, resulting in a dry, crumbly powder.[1]

-

Solvent Extraction: Transfer the dried powder to a round-bottom flask and add 500 mL of toluene. Heat the mixture under reflux for 4-6 hours to extract the quinine free base into the toluene.[1]

-

Filtration: Allow the mixture to cool to room temperature and filter to remove the solid bark residue. The filtrate contains the crude quinine base dissolved in toluene.[1]

-

Acidic Extraction: Transfer the toluene filtrate to a separatory funnel. Add 100 mL of 2M sulfuric acid and shake vigorously. The quinine base will react with the acid and move into the aqueous phase as quinine sulfate.[1]

-

Separation: Allow the two layers to separate completely. Drain the lower aqueous layer, which contains the crude quinine sulfate, into a clean flask.[1][12]

-

Decolorization: Heat the aqueous solution and add a small amount of activated charcoal to adsorb colored impurities. Filter the hot solution to remove the charcoal.[1][11]

-

Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then place it in an ice bath to promote the crystallization of quinine sulfate.[1][12]

-

Isolation and Drying: Collect the quinine sulfate crystals by filtration, wash them with a small volume of cold distilled water, and dry them in a desiccator or a low-temperature oven.[1]

Protocol 2: Microwave-Assisted Extraction (MAE)

This protocol outlines an efficient, modern method for quinine extraction, optimized for Cinchona officinalis.[9][13]

Materials:

-

1 g powdered Cinchona officinalis bark

-

20 mL 65% Ethanol in deionized water

-

Microwave extraction system with vessels

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Rotary evaporator

Methodology:

-

Sample Preparation: Weigh 1 g of powdered Cinchona officinalis bark and place it into a microwave extraction vessel.[13]

-

Solvent Addition: Add 20 mL of 65% ethanol to the vessel.[13]

-

Microwave Extraction: Securely close the vessel and place it in the microwave extractor. Set the extraction parameters to 130°C for a duration of 34 minutes.[9][13]

-

Cooling and Filtration: After the extraction cycle is complete, allow the vessel to cool to room temperature. Filter the extract to separate the solid bark residue from the liquid filtrate.[13]

-

Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract, which can then be subjected to purification and analysis.[13]

Purification and Analysis

Crude quinine extracts typically contain other cinchona alkaloids and impurities that must be removed.[1] Recrystallization is a common and effective purification method. The purity and concentration of the final product are most commonly determined using High-Performance Liquid Chromatography (HPLC).[1]

Purification and Analysis Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Quinine | PPTX [slideshare.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Products of the Empire: Cinchona: a short history | Cambridge University Library [lib.cam.ac.uk]

- 6. Quinine Bark (Cinchona) Database file in the Tropical Plant Database for herbal remedies [rain-tree.com]

- 7. Historical overview of quinine isolation and its importance | Archives of Pharmacy [aseestant.ceon.rs]

- 8. academic.oup.com [academic.oup.com]

- 9. mdpi.com [mdpi.com]

- 10. acgpubs.org [acgpubs.org]

- 11. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Quinine Sulfate Dihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of quinine (B1679958) sulfate (B86663) dihydrate, a critical compound in pharmaceutical development and various research applications. This document outlines its fundamental chemical and physical properties, analytical methodologies for its quantification, and a summary of its key applications.

Core Chemical Identity

Quinine sulfate dihydrate is the hydrated sulfate salt of quinine, an alkaloid originally isolated from the bark of the Cinchona tree. It is formed from two molecules of quinine and one molecule of sulfuric acid, crystallizing with two molecules of water. This 2:1 stoichiometry is crucial for accurate molecular weight and quantitative analyses.

The chemical structure of quinine features a quinoline (B57606) and a quinuclidine (B89598) ring system, with three stereocenters, rendering it optically active. The dihydrate form is the most common commercially available and pharmaceutically utilized form of quinine sulfate.

Molecular Formula and Weight

The correct molecular formula and weight are essential for stoichiometric calculations in research and manufacturing. The generally accepted values are presented below.

| Parameter | Value | Reference |

| Molecular Formula | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | |

| Molecular Weight | 782.94 g/mol | [1] |

| CAS Number | 6119-70-6 | [1][2] |

It is important to note that various representations of the formula exist, such as C₄₀H₅₄N₄O₁₀S, which combines the atoms but can be misleading regarding the salt and hydrate (B1144303) structure.[1] For clarity and accuracy, the explicitly hydrated salt formula is recommended.

Chemical Structure

The structural representation of this compound is critical for understanding its chemical reactivity and interactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder or fine, colorless needles. | [3][4] |

| Odor | Odorless | [4] |

| Taste | Persistently very bitter | [3] |

| Melting Point | ~225 °C (decomposes) | [2][4] |

| Solubility in Water | Slightly soluble (0.12 g/100 mL at 20 °C) | [2] |

| Solubility in Ethanol | Slightly soluble at 25 °C, soluble at 80 °C | [5] |

| Solubility in Chloroform/Ethanol (2:1) | Soluble | [2] |

| Specific Optical Rotation | -235° to -245° (c=2, 0.1 M HCl) | [6] |

| pH (saturated solution) | Neutral or alkaline to litmus | [3] |

| Stability | Darkens on exposure to light. | [3] |

Experimental Protocols

Accurate and reproducible quantification of this compound is paramount in research and quality control. High-Performance Liquid Chromatography (HPLC) and titration are commonly employed methods.

High-Performance Liquid Chromatography (HPLC) Method for Quantification

This protocol is adapted from established methods for the analysis of quinine sulfate in pharmaceutical dosage forms.[7][8][9]

Objective: To determine the concentration of quinine sulfate in a sample.

Instrumentation:

-

HPLC system with UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403)

-

Phosphoric acid

-

Water (HPLC grade)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a phosphate buffer by dissolving 6.8 g of potassium dihydrogen phosphate in 1000 mL of water and adjusting the pH to 4.0 with phosphoric acid. The mobile phase consists of a 10:90 (v/v) mixture of acetonitrile and the phosphate buffer.[10]

-

Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 0.4 mg/mL to 2.0 mg/mL.[10]

-

Sample Preparation: For solid samples, accurately weigh and dissolve in the mobile phase. For liquid samples, dilute as necessary with the mobile phase. Filter all solutions through a 0.45 µm filter before injection.

-

Chromatographic Conditions:

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the quinine sulfate standards against their known concentrations. Determine the concentration of quinine sulfate in the sample by interpolating its peak area on the calibration curve.

Caption: HPLC experimental workflow.

Titrimetric Analysis

A non-aqueous titration can be employed for the determination of quinine sulfate.[11][12]

Objective: To determine the purity of a quinine sulfate sample.

Principle: The sulfate is precipitated with barium perchlorate (B79767), and the liberated quinine base is titrated with a standardized solution of perchloric acid in a non-aqueous solvent.

Reagents:

-

This compound sample

-

Barium perchlorate solution in acetic acid

-

Perchloric acid (0.1 N in acetic acid)

-

Anhydrous acetic acid-dioxane mixture (1:2)

-

Crystal Violet indicator

Procedure:

-

Accurately weigh the quinine sulfate sample.

-

Dissolve the sample in the acetic acid-dioxane mixture.

-

Add an excess of barium perchlorate solution to precipitate the sulfate.

-

Add a few drops of Crystal Violet indicator.

-

Titrate the solution with 0.1 N perchloric acid until the endpoint is reached (a color change from violet to blue-green).

-

Perform a blank titration and make any necessary corrections.

-

Calculate the percentage purity of the quinine sulfate.

Applications in Research and Development

This compound is a versatile compound with a long history of use in medicine and continues to be a valuable tool in scientific research.

-

Antimalarial Drug: It is a well-established treatment for malaria, particularly effective against Plasmodium falciparum.[13]

-

Ion Channel Research: Quinine acts as a potassium channel blocker and is used to study the function of these channels in various physiological processes.[14]

-

Fluorescence Standard: Quinine sulfate is a widely used fluorescence standard due to its high and stable quantum yield in acidic solutions.[15]

-

Bittering Agent: It is used in the food and beverage industry as a bittering agent, most notably in tonic water.[13]

-

Muscle Relaxant: It has applications in the treatment of nocturnal leg cramps.[16]

Safety and Handling

This compound should be handled with care in a laboratory setting. It is harmful if swallowed or inhaled and can cause skin and eye irritation. It is also a light-sensitive compound and should be stored in a tightly sealed, light-resistant container. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. This compound | C40H54N4O10S | CID 16211610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 6119-70-6 [chemicalbook.com]

- 3. This compound (6119-70-6) | Chemical Product Exporter [chemicalbull.com]

- 4. 207671-44-1 CAS | QUININE SULPHATE DIHYDRATE | Laboratory Chemicals | Article No. 05539 [lobachemie.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 163710100 [thermofisher.com]

- 7. ijnrd.org [ijnrd.org]

- 8. rjptonline.org [rjptonline.org]

- 9. Quinine Sulfate and Impurity Analysis with HPLC - AppNote [mtc-usa.com]

- 10. CN103353486A - High performance liquid chromatography method for determining content of quinine sulfate in quinine sulfate tablet - Google Patents [patents.google.com]

- 11. fao.org [fao.org]

- 12. Non-aqueous titration of quinine and quinidine sulphates by use of barium perchlorate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zhishangchem.com [zhishangchem.com]

- 14. This compound | antimalarial agent | CAS# 6119-70-6 | InvivoChem [invivochem.com]

- 15. mdpi.com [mdpi.com]

- 16. This compound [myskinrecipes.com]

A Comprehensive Technical Guide to the Solubility of Quinine Sulfate Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of quinine (B1679958) sulfate (B86663) dihydrate in various solvents. The information presented herein is intended to support research, development, and formulation activities involving this critical antimalarial compound. This guide includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of Quinine Sulfate Dihydrate

The solubility of a pharmaceutical compound is a critical physicochemical property that influences its bioavailability and formulation design. This compound exhibits variable solubility depending on the solvent system and temperature. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of common laboratory solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | 20 | 0.12 | Slightly soluble. |

| Water | 25 | Slightly soluble | - |

| Water | 100 | Sparingly soluble | - |

| Ethanol (95%) | 25 | Slightly soluble | A clear, colorless to very faint yellow solution can be prepared at a concentration of 5 g/100 mL[1]. |

| Ethanol (95%) | 80 | Soluble | Solubility increases significantly with temperature[2]. |

| Methanol | - | Soluble | - |

| Acetone | - | Soluble[3] | - |

| Chloroform | - | Slightly soluble[2][3] | - |

| Chloroform / Absolute Alcohol (2:1 mixture) | - | Soluble[3] | - |

| Diethyl Ether | - | Practically insoluble[2][3] | - |

| Glycerol | - | - | - |

| Dimethyl Sulfoxide (DMSO) | - | Soluble[3] | - |

| Dichloromethane | - | Soluble[3] | - |

| Ethyl Acetate | - | Soluble[3] | - |

Note: The solubility of the free base, quinine, is approximately 30 mg/mL in ethanol, DMSO, and dimethylformamide[4]. While not directly the sulfate salt, this provides a useful reference.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for pharmaceutical development. The following sections detail the methodologies for two common and reliable techniques for determining the solubility of this compound: the Shake-Flask Method coupled with UV-Vis Spectrophotometry and the Gravimetric Method.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by allowing an excess of the solid to equilibrate with the solvent over a defined period.

a. Principle: An excess amount of this compound is agitated in the solvent of interest at a constant temperature for a sufficient time to reach equilibrium. The undissolved solid is then removed, and the concentration of the dissolved solute in the supernatant is determined.

b. Materials and Equipment:

-

This compound powder

-

Solvents of interest (e.g., water, ethanol, methanol)

-

Volumetric flasks

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

UV-Vis Spectrophotometer

-

Analytical balance

c. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a conical flask or vial containing a known volume of the desired solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask/vial to prevent solvent evaporation.

-

Place the flask/vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle for a short period.

-

To separate the undissolved solid, either centrifuge an aliquot of the suspension or filter it through a 0.45 µm syringe filter. This step is critical to avoid interference from solid particles in the subsequent concentration analysis.

-

-

Concentration Determination (UV-Vis Spectrophotometry):

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility study.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for quinine sulfate (around 345 nm in acidic solution) using a UV-Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration.

-

Sample Analysis: Dilute the clear supernatant obtained from the saturated solution with the solvent to bring the concentration within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specific temperature.

-

Gravimetric Method

The gravimetric method is a straightforward and absolute method for determining solubility that does not rely on spectroscopic properties.

a. Principle: A known volume of the saturated solution is taken, the solvent is evaporated, and the mass of the remaining solid solute is determined.

b. Materials and Equipment:

-

This compound powder

-

Solvents of interest

-

Conical flasks or vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Filtration apparatus

-

Evaporating dish or watch glass (pre-weighed)

-

Drying oven

-

Analytical balance

-

Desiccator

c. Procedure:

-

Preparation of Saturated Solution: Follow the same procedure as described in the Shake-Flask Method (Step 1).

-

Separation and Measurement of Saturated Solution:

-

Filter the saturated solution to remove any undissolved solid.

-

Accurately pipette a known volume (e.g., 10 mL) of the clear filtrate into a pre-weighed evaporating dish or watch glass.

-

-

Evaporation and Drying:

-

Carefully evaporate the solvent from the dish at a controlled temperature. For volatile organic solvents, this can be done at room temperature in a fume hood or at a slightly elevated temperature. For aqueous solutions, a drying oven set at a temperature below the decomposition point of this compound (melting point is around 233-235°C) can be used.

-

Once the solvent is completely evaporated, place the dish in a drying oven (e.g., at 105°C) to remove any residual moisture until a constant weight is achieved.

-

Cool the dish in a desiccator to room temperature before each weighing to prevent absorption of atmospheric moisture.

-

-

Calculation:

-

Subtract the initial weight of the empty dish from the final constant weight of the dish with the dried solute to obtain the mass of the dissolved this compound.

-

The solubility can then be expressed in g/100 mL or other desired units by relating the mass of the solute to the initial volume of the saturated solution taken.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

Unraveling the Solid-State Landscape of Quinine Sulfate Dhydrate: A Technical Guide to Crystal Forms and Polymorphism

For Immediate Release

This technical guide provides an in-depth exploration of the crystal forms and polymorphism of quinine (B1679958) sulfate (B86663) dihydrate, a critical aspect for researchers, scientists, and drug development professionals. Understanding the solid-state chemistry of this vital antimalarial drug is paramount for ensuring its stability, bioavailability, and overall therapeutic efficacy. This document outlines the known polymorphic forms, their interconversion, and detailed experimental protocols for their characterization.

Executive Summary

Quinine sulfate, a cornerstone in the treatment of malaria, exists in multiple crystalline forms, including hydrates and solvates. The dihydrate form is the most common commercially available variant. However, the existence of various polymorphs and solvatomorphs presents both challenges and opportunities in drug development. Different crystal forms can exhibit distinct physicochemical properties, such as solubility, dissolution rate, and stability, which can significantly impact the drug's performance. This guide summarizes the key crystalline forms of quinine sulfate, presenting their characterization data in a comparative format and detailing the methodologies for their identification and analysis.

Introduction to Polymorphism of Quinine Sulfate

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. These different forms, or polymorphs, have the same chemical composition but different internal crystal lattices. Quinine sulfate has been shown to exhibit a complex polymorphic landscape, with several crystalline forms identified through various crystallization and analytical techniques.[1][2] The commercially available form is typically a dihydrate, often designated as Form A.[2] Research has revealed the existence of other forms, including anhydrous polymorphs, and solvates.[1][2]

The study of these forms is crucial as phase transformations between polymorphs can occur during manufacturing, storage, or administration, potentially altering the drug's safety and efficacy profile.

Known Crystal Forms of Quinine Sulfate

Several polymorphic and solvatomorphic forms of quinine sulfate have been reported in the literature. These are often generated by recrystallization from different solvent systems.[1][2] The key identified forms, including the commercial dihydrate (Form O/Form A), and other polymorphs (Forms I, II, B-K) and solvatomorphs (Forms III, IV), are summarized below.[1][2]

Data Presentation: Physicochemical Properties of Quinine Sulfate Crystal Forms

The following tables provide a structured summary of the quantitative data for various identified crystal forms of quinine sulfate for easy comparison.

Table 1: Thermal Characteristics of Quinine Sulfate Forms by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

| Form Designation | Melting Point (°C) | Enthalpy of Fusion (J/g) | TGA Mass Loss (%) | Comments | Reference |

| Form O (Commercial) | 209.8 | 20.0 | - | Broad endotherm followed by a sharp melting endotherm. | [3] |

| Form IL | - | - | - | Undergoes solid-solid transition to Form IH. | [1] |

| Form IH | 214.5 | - | - | Higher melting, stable form. | [1] |

| Form IIL | - | - | - | Undergoes solid-solid transition to Form IIH. | [1] |

| Form IIH | - | - | - | Higher melting, stable form. | [1] |

| Form III (Pentanol Solvate) | 206.6 (after desolvation) | 21.9 | 5.3 | Broad endothermic peak at 129.6°C corresponding to desolvation. | [1] |

| Form IV (tert-Amyl alcohol Solvate) | 207.5 (after desolvation) | - | 3.9 | Broad endothermic peak at 103.2°C corresponding to desolvation. | [1] |

| Form B | 123 (endotherm), 225 (endotherm) | - | 1.5 (94-141°C) | Exotherm at 229°C. | [2] |

Table 2: Characteristic X-Ray Powder Diffraction (XRPD) Peaks (2θ) for Quinine Sulfate Forms

| Form Designation | Characteristic 2θ Peaks (°) | Reference |

| Form O (Commercial) | 6.19, 9.42, 14.20, 16.20, 17.47, 18.50, 19.45, 22.20, 25.50, 26.00, 27.30, 27.53, 30.5 | [1] |

| Form I | New peaks at 7.5, 8.20, 8.95, 14.95, 15.10, 16.76, 20.20. Absence of peaks at 16.20, 27.30, 27.50. | [1] |

| Form IH | New peaks at 7.31, 8.05, 12.37, 13.20, 13.90, 18.41. | [1] |

| Form IIH | New peaks at 7.85, 8.59, 17.74, 17.97, 22.08. | [1] |

| Form B | 8.3, 11.9, 12.2, 16.8, 17.3, 18.5, 20.6, 24.5, 25.7, 26.1 (all ±0.2) | [2] |

| Form C | 6.2, 9.2, 12.9, 14.0, 15.3, 16.6, 17.5, 18.4 (all ±0.2) | [2] |

| Form D | 8.6, 9.7, 14.1, 16.8, 18.1, 19.9, 21.3 (all ±0.2) | [2] |

| Form E | 8.3, 14.4, 16.2, 17.9, 18.8, 22.4, 26.0 (all ±0.2) | [2] |

| Form F | 7.5, 8.3, 15.4, 17.5, 20.6 (all ±0.2) | [2] |

| Form G | 6.1, 7.7, 16.8, 17.9, 18.8 (all ±0.2) | [2] |

| Form H | 7.9, 9.1, 13.9, 15.8, 16.5, 17.2, 17.8, 18.1 (all ±0.2) | [2] |

Table 3: Significant Fourier-Transform Infrared (FT-IR) Spectroscopy Peaks (cm-1) for Quinine Sulfate Forms

| Functional Group | Form O (Commercial) | Form I | Form II | Reference |